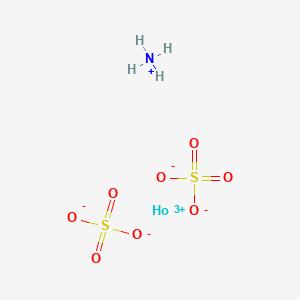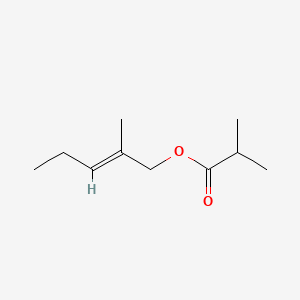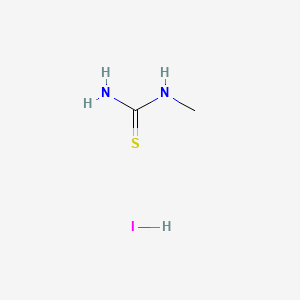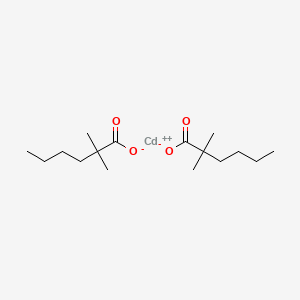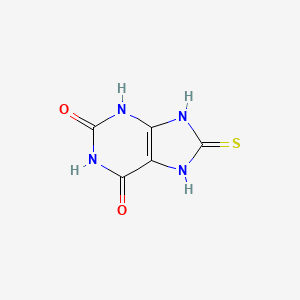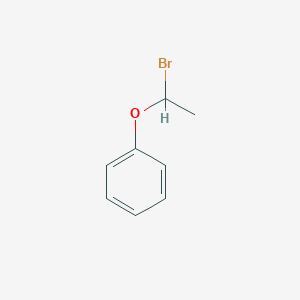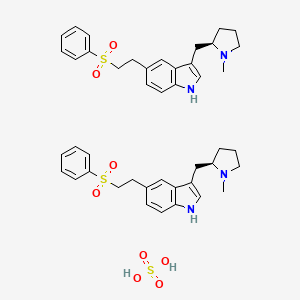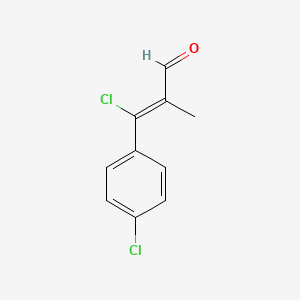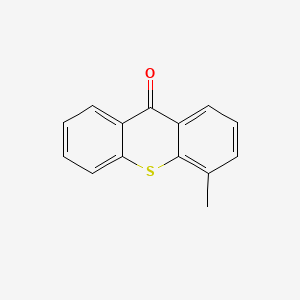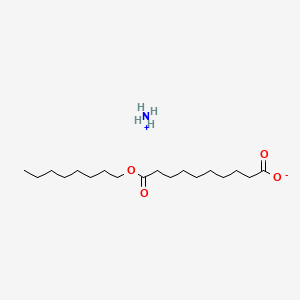
1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- is a complex organic compound that belongs to the class of phthalazinones This compound is characterized by the presence of a phthalazinone core structure with a 4-chlorobenzoyl group attached via an ethenyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: This can be achieved by cyclization reactions involving phthalic anhydride and hydrazine.
Introduction of the Ethenyl Group: This step involves the reaction of the phthalazinone core with an appropriate ethenylating agent under controlled conditions.
Attachment of the 4-Chlorobenzoyl Group: The final step involves the acylation of the ethenylated phthalazinone with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while reduction may produce phthalazinone alcohols.
科学研究应用
1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Phthalazinone: The parent compound with a simpler structure.
4-Chlorobenzoyl Phthalazinone: A derivative with a similar functional group.
Ethenyl Phthalazinone: Another derivative with an ethenyl linkage.
Uniqueness
1(2H)-Phthalazinone, 2-(1-(4-chlorobenzoyl)ethenyl)- is unique due to the combination of the phthalazinone core, ethenyl linkage, and 4-chlorobenzoyl group
属性
CAS 编号 |
108664-36-4 |
|---|---|
分子式 |
C17H11ClN2O2 |
分子量 |
310.7 g/mol |
IUPAC 名称 |
2-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]phthalazin-1-one |
InChI |
InChI=1S/C17H11ClN2O2/c1-11(16(21)12-6-8-14(18)9-7-12)20-17(22)15-5-3-2-4-13(15)10-19-20/h2-10H,1H2 |
InChI 键 |
BKMWKOFGBWEZSP-UHFFFAOYSA-N |
规范 SMILES |
C=C(C(=O)C1=CC=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


